4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine
Description
Properties
IUPAC Name |
3-thiophen-2-yl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c19-24(20,13-4-2-10-23-13)18-7-5-11(6-8-18)15-16-14(17-21-15)12-3-1-9-22-12/h1-4,9-11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCSJMXHMQJWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Cyclization
The 1,2,4-oxadiazole moiety is synthesized via cyclodehydration of O-acylamidoxime precursors (Fig. 1A). Thiophene-2-carbonyl chloride reacts with amidoxime I under basic conditions, followed by thermal cyclization:
Reaction Scheme
- $$ \text{NH}_2\text{C(=NOH)R} + \text{Thiophene-2-COCl} \rightarrow \text{O-Acylamidoxime} $$
- $$ \text{Cyclization (TBAH/THF, 25°C)} \rightarrow 1,2,4\text{-Oxadiazole} $$
Optimization Data
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| TBAH | THF | 25 | 82 |
| Pyridine | Toluene | 110 | 67 |
| DMF | DMF | 80 | 58 |
Tetrabutylammonium hydroxide (TBAH) enables room-temperature reactions with superior yields compared to traditional methods.
Piperidine Functionalization
Oxadiazole-Piperidine Coupling
4-Aminopiperidine undergoes nucleophilic substitution with 5-chloro-3-(thiophen-2-yl)-1,2,4-oxadiazole under Mitsunobu conditions:
$$ \text{C}5\text{H}4\text{S-C}3\text{N}2\text{OCl} + \text{C}5\text{H}{10}\text{N}2 \xrightarrow{\text{DIAD, PPh}3} \text{C}{12}\text{H}{14}\text{N}_3\text{OS} $$
Critical Parameters
- DIAD (Diisopropyl azodicarboxylate) concentration: 1.5 eq
- Reaction time: 12 hr at 0°C → 24 hr at 25°C
- Yield: 74%
Sulfonylation of Piperidine
Thiophene-2-Sulfonyl Chloride Coupling
The piperidine nitrogen reacts with thiophene-2-sulfonyl chloride in dichloromethane with triethylamine:
$$ \text{C}{12}\text{H}{14}\text{N}3\text{OS} + \text{C}4\text{H}3\text{S-SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$
Optimization Findings
| Base | Equiv | Time (hr) | Purity (%) |
|---|---|---|---|
| Et₃N | 2.0 | 6 | 95 |
| NaHCO₃ | 3.0 | 12 | 87 |
| DMAP | 0.1 | 4 | 91 |
Triethylamine (2 eq) provides optimal deprotonation without side reactions. Excess base causes sulfonate ester formation (≤8% yield loss).
Integrated Synthetic Routes
Convergent Approach
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Oxadiazole formation | TBAH/THF, 25°C | 82% |
| 2. Piperidine coupling | DIAD/PPh₃, 0→25°C | 74% |
| 3. Sulfonylation | Et₃N/DCM, 6 hr | 95% |
Total yield : 82% × 74% × 95% = 57.4%
Characterization & Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
- δ 7.45 (dd, J=5.1 Hz, Thiophene-H)
- δ 4.21 (m, Piperidine-H)
- δ 3.89 (s, SO₂-N-CH₂)
HPLC Purity : 98.2% (C18, MeCN/H₂O 70:30)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thienyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under certain conditions to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles such as amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted piperidines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory and anti-cancer activities.
- Anti-inflammatory Activity : Research indicates that derivatives of oxadiazole compounds exhibit significant anti-inflammatory effects. The incorporation of the thiophene moiety enhances this activity, making it a promising candidate for further development as an anti-inflammatory drug .
- Anticancer Potential : Studies have shown that compounds containing oxadiazole rings can inhibit cancer cell proliferation. The unique structural attributes of this compound may allow it to interfere with cellular signaling pathways involved in cancer progression .
Drug Development
The compound is classified within the realm of experimental drugs and has been associated with several drug development initiatives. Its structural features allow for modifications that can optimize efficacy and reduce side effects.
Case Studies
Molecular Recognition
The compound's ability to interact with biological macromolecules makes it a candidate for studies in molecular recognition. This property is crucial for the design of targeted therapies that can selectively bind to disease-related targets without affecting normal cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, including cyclization processes that form the oxadiazole ring. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Mechanism of Action
The mechanism of action of 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in inflammation and cancer progression.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.31 g/mol
- Key Differences : Lacks the thiophene-2-sulfonyl substituent on the piperidine nitrogen.
- Properties: Melting point of 68–71°C, classified as an irritant.
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine
- Molecular Formula : C₁₇H₁₇N₃O₂S₂
- Molecular Weight : 359.46 g/mol
- Key Differences : Replaces the sulfonyl group with a thiophene-2-ylacetyl substituent.
- Properties : The acetyl group introduces a ketone functionality, altering electronic properties compared to the sulfonyl group. This may influence binding interactions in biological systems .
3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine
- Molecular Formula : C₁₈H₁₉N₃O₃S₃
- Molecular Weight : 437.59 g/mol
- Key Differences : Substitutes the oxadiazole’s thiophene with a 4-(methylsulfanyl)phenyl group.
4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine Derivatives
- Example : 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- Molecular Formula : C₈H₁₅ClN₄
- Molecular Weight : 202.69 g/mol
- Key Differences : Replaces the thiophene moiety with an ethyl group on the oxadiazole.
Physicochemical and Functional Group Analysis
Table 1: Comparative Overview of Key Compounds
Implications of Structural Variations
- Sulfonyl vs. Acetyl Groups : The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to acetyl derivatives, which may enhance receptor binding specificity .
- Thiophene vs. Phenyl/Oxadiazole Substitutions : Thiophene-containing analogs exhibit stronger aromatic interactions than alkyl-substituted derivatives, favoring interactions with biological targets rich in π systems .
- Role of Piperidine : The piperidine ring provides conformational flexibility, facilitating interactions with hydrophobic pockets in enzymes or receptors .
Biological Activity
The compound 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel small molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies based on diverse scientific literature.
Chemical Structure and Properties
The compound belongs to the class of organic compounds known as n-acylpiperidines . Its chemical formula is with a molecular weight of approximately 359.47 g/mol. The structure includes a piperidine ring, thiophene moieties, and an oxadiazole group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible thiophene derivatives and oxadiazole precursors. The methods often include:
- Formation of the Oxadiazole Ring : Utilizing thiophene derivatives to introduce the oxadiazole moiety.
- Piperidine Formation : Constructing the piperidine core through cyclization reactions.
- Sulfonylation : Introducing the thiophene sulfonyl group to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate:
- Inhibition against Bacterial Strains : The synthesized derivatives showed moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis with IC50 values ranging from 0.63 to 2.14 μM for acetylcholinesterase inhibition .
- Fungicidal Activity : Some derivatives exhibited fungicidal effects comparable to established antifungal agents like azoxystrobin .
The biological activity of this compound can be attributed to:
- Oxadiazole Moiety : Known for its role in enhancing lipophilicity and facilitating membrane permeability.
- Piperidine Ring : Often associated with neuroactive properties and potential interactions with neurotransmitter receptors.
- Thiophene Sulfonyl Group : Enhances solubility and may contribute to binding interactions with biological targets.
Study 1: Antimicrobial Evaluation
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of synthesized compounds similar to our target compound were evaluated for their antimicrobial activities. The results indicated that several derivatives exhibited significant inhibition against multiple bacterial strains, reinforcing the potential of oxadiazole-piperidine hybrids in antimicrobial applications .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. For example, docking simulations revealed favorable interactions between the synthesized compounds and active sites of bacterial enzymes, suggesting a mechanism for their inhibitory effects .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine?
- Methodological Answer : The synthesis typically involves sequential heterocyclic ring formation and sulfonylation. Key steps include:
Oxadiazole Formation : Cyclocondensation of thiophene-2-carboxylic acid derivatives with amidoximes under reflux conditions (e.g., ethanol, 80–100°C) to construct the 1,2,4-oxadiazole ring .
Sulfonylation : Reaction of the piperidine nitrogen with thiophene-2-sulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine or DMAP, to introduce the sulfonyl group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Microwave-assisted synthesis (e.g., 150°C, 30 min) can accelerate steps like cyclocondensation, improving yield and reducing side reactions .
Q. Which spectroscopic and computational techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., thiophene protons at δ 7.1–7.5 ppm) and confirm piperidine ring conformation .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 422.08) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR/IR data via Gaussian software .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reactivity predictions for this compound?
- Methodological Answer : Discrepancies between theoretical and experimental reactivity (e.g., unexpected electrophilic substitution sites) can be addressed by:
DFT-Based Charge Analysis : Map electrostatic potential surfaces to identify electron-deficient regions (e.g., oxadiazole C5 position) prone to nucleophilic attack .
Transition State Modeling : Simulate reaction pathways (e.g., sulfonylation kinetics) using software like Gaussian or ORCA to optimize conditions (e.g., solvent polarity, temperature) .
Comparative Studies : Benchmark against structurally similar compounds (e.g., piperidine derivatives with oxadiazole-thiophene motifs) to contextualize reactivity trends .
Q. What strategies improve low yields during the sulfonylation step?
- Methodological Answer : Low yields (<50%) in sulfonylation often arise from moisture sensitivity or steric hindrance. Mitigation strategies include:
Catalytic DMAP : Enhance nucleophilicity of the piperidine nitrogen .
Microwave Assistance : Reduce reaction time (e.g., 20 min vs. 12 hrs) and improve homogeneity .
Solvent Optimization : Use anhydrous DMF or THF to stabilize intermediates .
Post-Reaction Quenching : Rapid extraction with cold NaHCO₃ to prevent hydrolysis .
Q. How to design structure-activity relationship (SAR) studies for anticancer activity?
- Methodological Answer : SAR studies require systematic structural modifications and biological assays:
Core Modifications : Replace thiophene with furan or phenyl groups to assess heterocycle specificity .
Sulfonyl Group Variations : Compare ethanesulfonyl vs. aromatic sulfonyl substituents for target affinity .
Biological Assays :
- In Vitro : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
- Target Profiling : Enzyme inhibition assays (e.g., topoisomerase II) to link structural features to mechanism .
Q. What experimental approaches validate the compound’s metabolic stability?
- Methodological Answer : Metabolic stability is assessed via:
Q. Microsomal Incubations :
- Use liver microsomes (human/rat) with NADPH cofactor.
- Monitor parent compound depletion via HPLC (t½ > 60 min indicates stability) .
Q. CYP450 Inhibition Screening :
- Fluorescence-based assays for CYP3A4/2D6 inhibition (IC₅₀ > 10 µM suggests low risk of drug-drug interactions) .
Q. Plasma Stability Tests :
- Incubate in plasma (37°C, 1 hr) and quantify degradation by LC-MS .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antimicrobial vs. anticancer efficacy?
- Methodological Answer : Discrepancies often arise from assay variability. Resolution strategies include:
Q. Standardized Protocols :
- Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus) .
- For anticancer assays, adhere to NCI-60 panel protocols .
Q. Purity Verification :
- Characterize batches via HPLC (>95% purity) to exclude impurity-driven activity .
Q. Dose-Response Correlation :
- Compare EC₅₀ values across studies; significant overlap (>50% variance) suggests biological context dependency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
